molecular formula C10H8N2O2S B2983896 (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid CAS No. 31112-92-2

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid

Cat. No.: B2983896
CAS No.: 31112-92-2
M. Wt: 220.25
InChI Key: PFZMTUMYAYZFSF-UHFFFAOYSA-N
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Description

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid is an organic compound that features a pyridine ring and a thiazole ring connected through an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid typically involves the condensation of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by the introduction of the acetic acid group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid is unique due to its specific combination of the pyridine and thiazole rings with an acetic acid group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMTUMYAYZFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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